molecular formula C11H14ClNO2 B7947975 methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride

methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride

Cat. No.: B7947975
M. Wt: 227.69 g/mol
InChI Key: NKHLRRFYOFMCRF-PPHPATTJSA-N
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Description

Methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride typically involves the reaction of azetidine derivatives with benzoic acid derivatives. One common method includes the esterification of (S)-3-(azetidin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The azetidine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride is unique due to its specific substitution pattern and the presence of both the azetidine ring and the benzoate ester. This combination of features can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[(2S)-azetidin-2-yl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8(7-9)10-5-6-12-10;/h2-4,7,10,12H,5-6H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHLRRFYOFMCRF-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@@H]2CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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